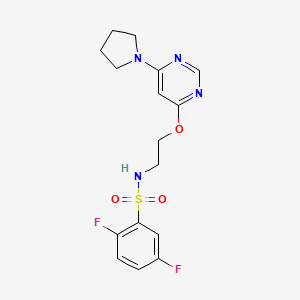

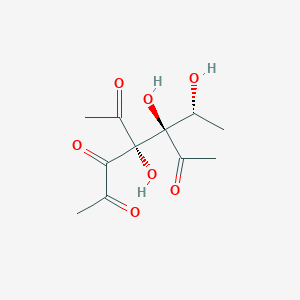

![molecular formula C8H9F3N4O2 B2490917 2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 2460755-08-0](/img/structure/B2490917.png)

2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives have been widely used in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo [1,5- a ]pyrimidine ring led to increased drug activity . Thirteen compounds were found to be active, with IC 50 values ranging from 0.023 to 20 µM in the anti-HRP2 and hypoxanthine assays .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” are as follows: Melting point: 251 °C; Yield: 91%; IR (KBr, cm -1): 3265, 3396 (NH 2 str.); 1 H NMR (400 MHz, CDCl 3): δ 3.87 (s, 3H, OCH 3), 3.90 (s, 3H, OCH 3), 6.24 (s, 2H, NH 2, exchangeable with D 2 O), 7.00-7.02 (d, 2H, J =8.0 Hz, 3′′,5′′-H), 7.05-7.07 (d, 2H, J =8.0 Hz, 3′,5′-H), 7.50 (s, 1H, 6-H), 7.86-7.88 (d, 2H, J =8.0 Hz, 2′,6′-H), 8.19-8.22 (d, 2H, J =8.0 Hz, 2′′,6′′-H); 13 C NMR (100 MHz, DMSO-d 6): δ 55.94, 103.16, 114.80, 114.87, 123.42, 128.40, 129.73, 147.37, 147.41, 147.49, 153.17, 156.23, 160.67, 162.47; MS: m/z 443.16 [M+1] +; Elemental analysis: Calcd. for C 21 H 17 F 3 N 6 O 2: C, 57.01; H, 3.87; N, 19.00; Found: C, 57.42; H, 3.49; N, 19.45 .Aplicaciones Científicas De Investigación

- Unique Features : The combination of the fluorine atom’s physicochemical properties and the pyridine moiety leads to their biological activity .

- Mechanism : The unique properties of TFMP derivatives, stemming from the fluorine atom and pyridine moiety, contribute to their therapeutic effects .

- Activity : Thiazolopyrimidine derivatives, including EN300-26980673, exhibit excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis in human cancer cell lines .

- Activity : Compounds a27 and a28 from this library demonstrated higher antibacterial activity against Gram-negative and Gram-positive bacteria than standard drugs .

- Effect : It enhances cell growth in ovarian cancer cell lines that express both ERα and ERβ receptors .

Agrochemicals and Crop Protection

Pharmaceuticals

Anticancer Research

Antibacterial Properties

Selective ERβ Antagonist

Functional Materials

Mecanismo De Acción

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Direcciones Futuras

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is also a focus of current research .

Propiedades

IUPAC Name |

2-methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N4O2/c1-4-6(15(16)17)7-12-3-2-5(8(9,10)11)14(7)13-4/h5,12H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSHMNCOYOWICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(CCNC2=C1[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

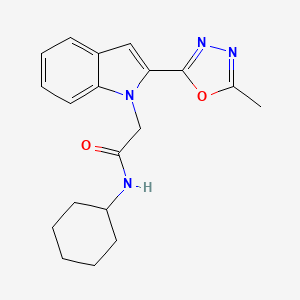

![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)

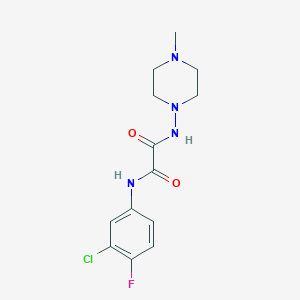

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

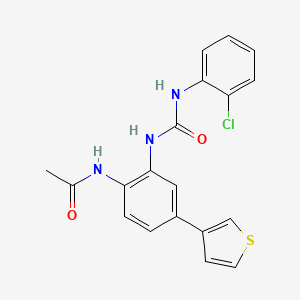

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2490846.png)

![9,9-Difluoro-1-azaspiro[5.5]undecane](/img/structure/B2490850.png)

![Ethyl 5-hydroxy-4-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2490851.png)

![3-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2490853.png)

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)